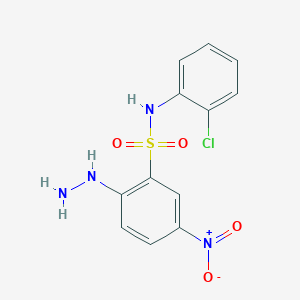

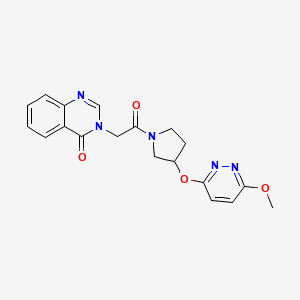

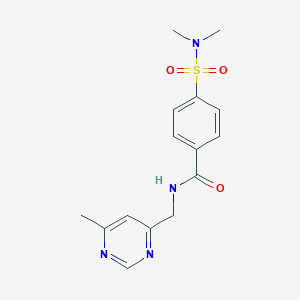

![molecular formula C21H16N2O2S B2636813 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide CAS No. 303796-73-8](/img/structure/B2636813.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications . They have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Synthesis Analysis

Synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. As per the structure-activity relationship, changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized using a diazo-coupling process between aniline derivatives and other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, some compounds may exhibit luminescent properties .科学的研究の応用

Synthesis and Characterization

N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, synthesized through benzoylation, was structurally characterized, showing crystallization in a triclinic system with significant optical properties. This compound was found to be thermally stable up to 160°C and demonstrated antibacterial and antifungal activities. Its NLO properties were also highlighted, with SHG efficiency significantly greater than potassium dihydrogen phosphate (KDP), suggesting its potential in optical applications (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Anticonvulsant and Neuroprotective Properties

A study on N-(substituted benzothiazol-2-yl)amides, including derivatives related to the compound of interest, indicated notable anticonvulsant and neuroprotective effects. This research presents these compounds as potential leads for developing safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Antitumor Activity

Another study focused on derivatives bearing different heterocyclic rings showed considerable antitumor activity against various cancer cell lines. This investigation underlines the pharmaceutical potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

G Protein-Coupled Receptor-35 (GPR35) Agonists

Derivatives were designed and synthesized, demonstrating potent agonistic activities against GPR35, highlighting their promise in treating pain, inflammatory, and metabolic diseases (Wei et al., 2018).

Antimicrobial Activity

Various studies have synthesized and evaluated the antimicrobial activities of benzothiazole derivatives, showing variable and modest activity against bacteria and fungi, pointing towards their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

作用機序

Target of Action

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Pharmacokinetics

A study on similar benzothiazole derivatives suggested a favourable pharmacokinetic profile .

Result of Action

tuberculosis , suggesting they may have a bactericidal effect.

Safety and Hazards

将来の方向性

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications. Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .

特性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-25-15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)26-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXOQTUGZFHDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

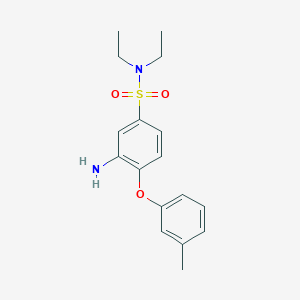

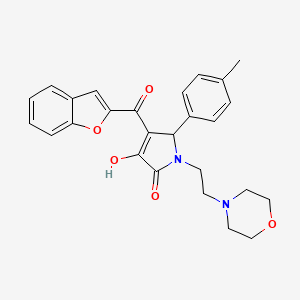

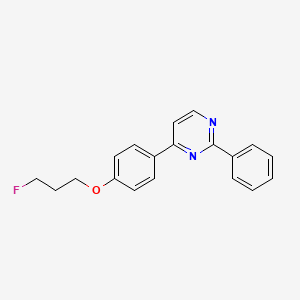

![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)